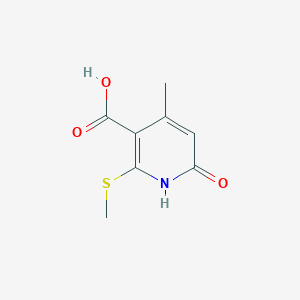![molecular formula C25H28O6 B12436946 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3,7-diméthylocta-2,6-diényl)-2,4-dihydroxyphényl]-5,7-dihydroxy-2,3-dihydrochromène-4-one est un composé organique complexe connu pour sa structure unique et ses applications diverses. Ce composé est caractérisé par la présence de plusieurs groupes hydroxyles et d'un noyau chromène-4-one, qui contribuent à sa réactivité chimique et à son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[5-(3,7-diméthylocta-2,6-diényl)-2,4-dihydroxyphényl]-5,7-dihydroxy-2,3-dihydrochromène-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau chromène-4-one, suivie de l'introduction du groupe diméthylocta-2,6-diényl et des groupes hydroxyles. Les réactifs couramment utilisés dans ces réactions comprennent divers catalyseurs, solvants et groupes protecteurs pour assurer la formation sélective du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris des procédés discontinus et en flux continu. L'utilisation de réacteurs automatisés et de méthodes de purification avancées, telles que la chromatographie et la cristallisation, garantit un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-[5-(3,7-diméthylocta-2,6-diényl)-2,4-dihydroxyphényl]-5,7-dihydroxy-2,3-dihydrochromène-4-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des quinones.
Réduction : Le noyau chromène-4-one peut être réduit pour former des dérivés dihydro.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et des électrophiles (par exemple, les halogènes). Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine, chacun ayant des propriétés chimiques et biologiques distinctes.
Applications de recherche scientifique
2-[5-(3,7-diméthylocta-2,6-diényl)-2,4-dihydroxyphényl]-5,7-dihydroxy-2,3-dihydrochromène-4-one a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-[5-(3,7-diméthylocta-2,6-diényl)-2,4-dihydroxyphényl]-5,7-dihydroxy-2,3-dihydrochromène-4-one implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyles peuvent participer à des liaisons hydrogène et à des réactions redox, tandis que le noyau chromène-4-one peut interagir avec des enzymes et des récepteurs. Ces interactions contribuent à l'activité biologique et au potentiel thérapeutique du composé.
Applications De Recherche Scientifique
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-4-one core can interact with enzymes and receptors. These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3,7-diméthylocta-2,6-diényl)-5-(2-phényléthyl)benzène-1,3-diol
- Phénol, 2-(3,7-diméthylocta-2,6-diényl)-
- (E)-3,7-diméthylocta-2,6-diényl 2-méthylbutyrate
Unicité
Comparé à des composés similaires, 2-[5-(3,7-diméthylocta-2,6-diényl)-2,4-dihydroxyphényl]-5,7-dihydroxy-2,3-dihydrochromène-4-one se distingue par sa combinaison unique de groupes hydroxyles et du noyau chromène-4-one. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZVPRFLHEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)

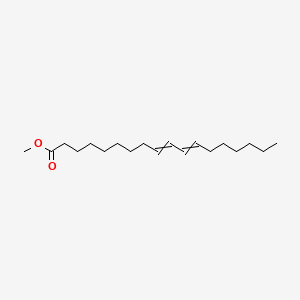
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)

![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)
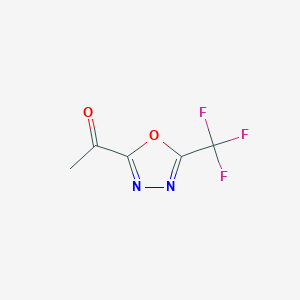
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
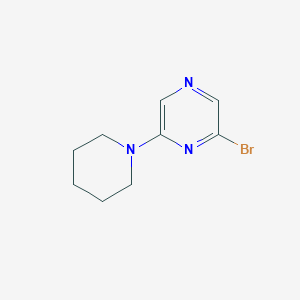
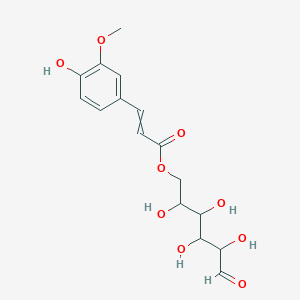
![[1-(2,4-Dimethylphenyl)ethyl]hydrazine](/img/structure/B12436942.png)
